molecular formula C20H13Cl2N3O B2443953 N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE CAS No. 476634-11-4

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE

Cat. No.: B2443953
CAS No.: 476634-11-4
M. Wt: 382.24
InChI Key: HLQIGWWTQDCVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE typically involves the condensation of 1,2-phenylenediamine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This compound may inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, it may interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
  • 4-(1H-benzimidazol-2-yl)-N,N-diphenylaniline
  • N-(1H-benzimidazol-2-yl)-4-chlorobenzamide

Uniqueness

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE stands out due to the presence of two chlorine atoms on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern may enhance its binding affinity to target enzymes and improve its overall efficacy as a therapeutic agent .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-13-7-10-16(22)15(11-13)20(26)23-14-8-5-12(6-9-14)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQIGWWTQDCVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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